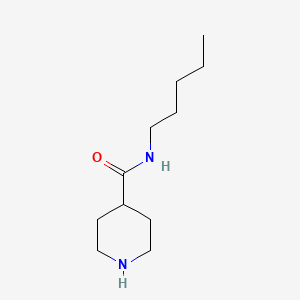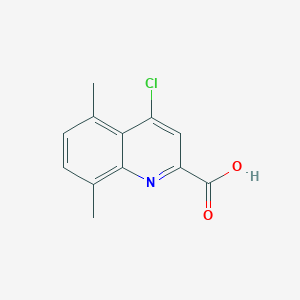
(S)-2-(4-Bromo-2-methylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Bromo-2-methylphenoxy)propanoic acid, also known as BMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BMPPA is a derivative of phenoxypropionic acid and is synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
Detection and Analysis Techniques
Innovative methodologies have been developed for the sensitive and accurate determination of phenoxy herbicides in environmental samples. For instance, a method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been designed for the detection of phenoxy herbicides in water samples. This approach offers an enrichment factor of 288-fold, demonstrating high efficiency in resolving analytes and sensitive determination with low detection limits for compounds like 4-chloro-2-methylphenoxy propanoic acid in real samples, including seawater and tap water (Nuhu et al., 2012). Another study introduced an environment-friendly supramolecular solvent-based liquid phase microextraction method coupled to high-performance liquid chromatography for the simultaneous determination of six phenoxy acid herbicides in water and rice samples, achieving good recovery rates and demonstrating the potential for efficient analysis of these compounds in food and environmental matrices (Seebunrueng et al., 2020).
Environmental Fate and Degradation
Research into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils has been conducted to assess their potential for groundwater contamination. A review comparing the adsorption in soils and degradation rates of various phenoxyalkanoic acids, including (S)-2-(4-Bromo-2-methylphenoxy)propanoic acid, highlighted the importance of understanding these processes to evaluate the environmental impact and mobility of these herbicides (Paszko et al., 2016).
Biological Effects and Potential Uses
Studies on the antimicrobial activities of bromophenol derivatives and their potential application in medical and environmental fields have been reported. For example, new bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their activities against human cancer cell lines and microorganisms, although they were found inactive in these assays. This research expands the chemical knowledge of such compounds and explores their potential utility beyond herbicidal applications (Zhao et al., 2004).
Synthesis and Chemical Studies
Synthetic chemistry research has explored the properties and reactions of phenoxy compounds, potentially leading to new materials or applications. For instance, the synthesis and study of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved exploring its formation and characterization, contributing to the broader understanding of phenoxy compound reactivity and potential for innovative applications (Zhang Dan-shen, 2009).
Eigenschaften
IUPAC Name |
(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXCTBXCLEXQM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2445234.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)
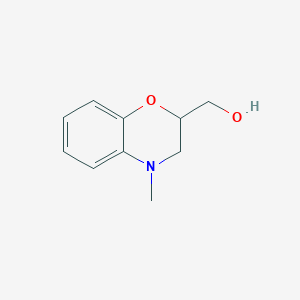
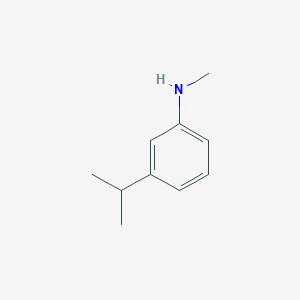
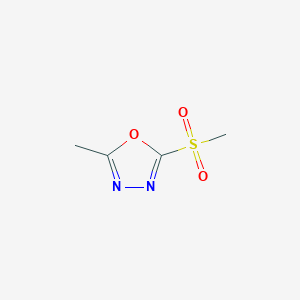

![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2445250.png)
![Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2445251.png)
![1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2445252.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2445253.png)
